![molecular formula C29H27N5O5S B2632312 N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide CAS No. 422278-58-8](/img/structure/B2632312.png)
N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
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Description
N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C29H27N5O5S and its molecular weight is 557.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel synthetic pathways and characterization methods for compounds with similar structural motifs, emphasizing the importance of their comprehensive analysis through NMR, UV, IR, and mass spectrometry. These methods are crucial for the development of compounds with potential biological activities (Manolov, Ivanov, & Bojilov, 2020).
Anticancer Activity
- Research into compounds bearing the quinoxalin-2-ylsulfanyl motif has shown promising anticancer properties, including the inhibition of human cancer cell lines. This highlights the potential therapeutic applications of structurally similar compounds in oncology (El Rayes et al., 2019).
Chemical Transformations
- Studies on chemical transformations involving quinazoline derivatives reveal their versatility in generating new compounds with potential biological activities. These transformations include novel reactions and the synthesis of heterocyclic compounds, providing a foundation for developing new therapeutic agents (Aleqsanyan & Hambardzumyan, 2021).
Immunosuppressive Activity
- Investigation into indole-3-propanamide derivatives has demonstrated their potential as immunosuppressive agents, specifically through the inhibition of JAK3 in T cells. This suggests the compound's relevance in research focused on transplantation and autoimmune diseases (Carbonnelle et al., 2009).
Pro-apoptotic Activity
- Novel 4-anilinoquinazoline derivatives have shown pro-apoptotic activity in cancer cells, mediated through the up-regulation of Bax and activation of poly(ADP-ribose) phosphatase. This research underscores the potential of similar compounds in cancer therapy by inducing apoptotic cell death (Saligrama Devegowda et al., 2016).
Antiviral Activity
- The exploration of ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and derivatives for antiviral activity highlights the importance of structural modifications in enhancing therapeutic efficacy against viruses. Although specific activities against influenza and hepatitis C were not notable, certain derivatives exhibited potential, indicating the value of continued research in this area (Ivashchenko et al., 2014).
properties
IUPAC Name |
N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-19-12-13-25(39-2)24(15-19)31-27(36)17-40-29-32-23-10-6-4-8-21(23)28(37)34(29)33-26(35)14-11-18-16-30-22-9-5-3-7-20(18)22/h3-10,12-13,15-16,30H,11,14,17H2,1-2H3,(H,31,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRXTIKKUZYNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |
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